ゲフィチニブ系PROTAC 3

概要

説明

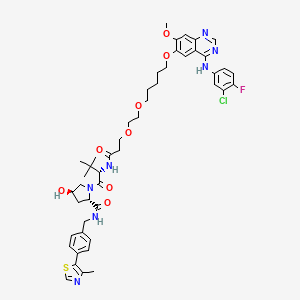

Gefitinib-based PROTAC 3 is a potent EGFR PROTAC Degrader . It comprises an EGFR inhibitor gefitinib conjugated to a VHL ligand via a linker . It induces EGFR degradation in HCC827 (exon 19 del) and H3255 (L858R mutation) cells .

Synthesis Analysis

Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) comprised of the EGF receptor (EGFR) inhibitor gefitinib linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VHL ligand 1 . It induces degradation of EGFR containing the activating mutation L858R or an exon 19 deletion .Chemical Reactions Analysis

Gefitinib-based PROTAC 3, by conjugating an EGFR binding element to a von Hippel-Lindau ligand via a linker, induces EGFR degradation .Physical and Chemical Properties Analysis

Gefitinib-based PROTAC 3 has a molecular weight of 934.51 and a formula of C47H57ClFN7O8S . It appears as an off-white to light yellow solid .科学的研究の応用

EGFRを標的とする

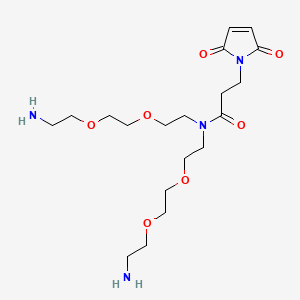

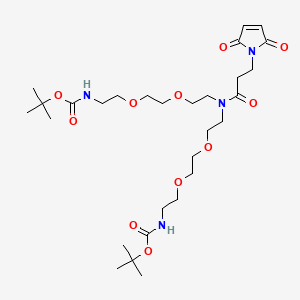

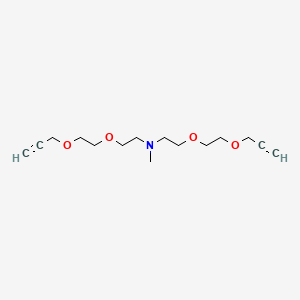

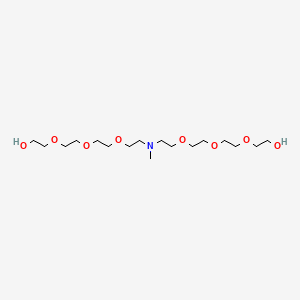

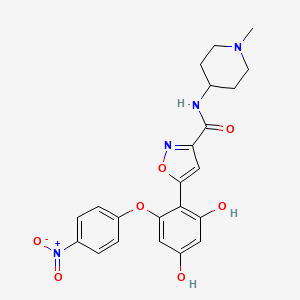

ゲフィチニブ系PROTAC 3は、細胞の成長、増殖、分化の調節において重要な役割を果たす上皮成長因子受容体(EGFR)を標的とする {svg_1}. これは、VHLリクルートリガンドに結合したゲフィチニブをワーヘッドとして構成されている {svg_2}.

がん薬剤耐性

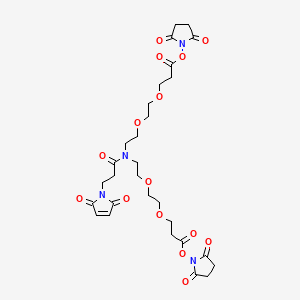

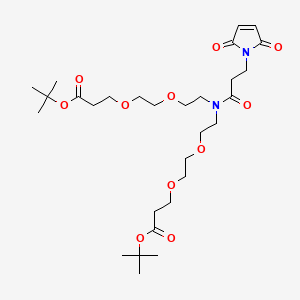

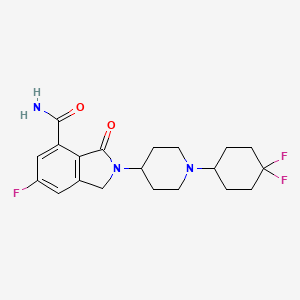

This compoundは、がん薬剤耐性を克服する可能性について研究されてきた {svg_3}. 細胞のユビキチン-プロテアソームタンパク質分解機構をハイジャックすることにより、this compoundのようなプロテオリシス標的化キメラ(PROTAC)は、さまざまな潜在的な利点を備えたがん治療に対する代替治療法を提供する {svg_4}.

変異EGFRの分解

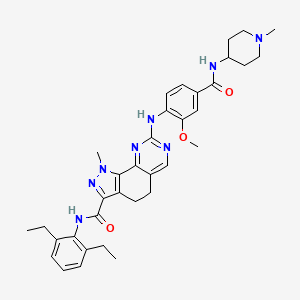

This compoundは、エクソン19欠失EGFRとL858R活性化点変異を含む変異アイソフォームの両方の分解を可能にする一方で、野生型EGFRは保持される {svg_5} {svg_6}. 変異EGFRに対する野生型EGFRの選択的な分解により、EGFR阻害に関連する副作用を軽減できる可能性がある。

耐性メカニズムの克服

This compoundのようなPROTACは、従来の標的療法に対するいくつかの耐性メカニズムを克服できる {svg_7}. 最近では、いくつかのグループが、PROTACを使用して、第一選択療法に対するがん耐性を付与する変異標的を成功裏に分解する研究を開始している {svg_8}.

治療不能な悪性腫瘍における可能性

過去5年間で、多くの既知のがん標的を特異的に標的としたPROTACが開発され、これにより、これまで治療不能であった悪性腫瘍患者に対する寛解の新しい選択肢が生まれ、次世代化合物の基盤が提供されている {svg_9}.

創薬・開発

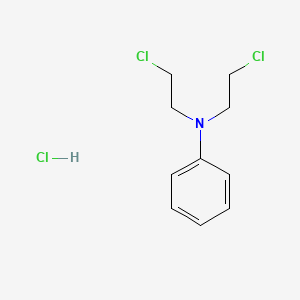

This compoundの開発は、創薬・開発において大きな進歩を表す。 これは、腫瘍学分野における主要な課題である薬剤耐性の出現に対抗するための新しいアプローチを提供する {svg_10}.

作用機序

標的: ゲフィチニブ系PROTAC 3は、EGFRに結合します。

経路: VHLリガンドは、細胞のユビキチン-プロテアソーム系を募集し、EGFRのユビキチン化とその後の分解につながります。

効果: EGFRレベルの低下は、細胞シグナル伝達、増殖、生存に影響を与えます。

Safety and Hazards

将来の方向性

PROTACs offer an alternative therapeutic modality to cancer treatments with various potential advantages . They can overcome some of the resistance mechanisms to traditional targeted therapies . More recently, some groups have begun researching the use of PROTACs to successfully degrade mutated targets conferring cancer resistance against first-line treatments .

生化学分析

Biochemical Properties

Gefitinib-based PROTAC 3 interacts with EGFR and VHL, inducing degradation of EGFR containing the activating mutation L858R or an exon 19 deletion . The nature of these interactions involves the binding of the EGFR inhibitor gefitinib to EGFR and the VHL ligand to VHL, forming a ternary complex that leads to the ubiquitination and subsequent degradation of EGFR .

Cellular Effects

In cellular processes, Gefitinib-based PROTAC 3 influences cell function by degrading EGFR, a key player in cell signaling pathways and cellular metabolism . This degradation can impact gene expression, as EGFR is known to activate several downstream pathways that regulate genes involved in cell proliferation, survival, and other functions .

Molecular Mechanism

The molecular mechanism of Gefitinib-based PROTAC 3 involves the formation of a ternary complex with EGFR and VHL, leading to the ubiquitination of EGFR . This post-translational modification signals for the degradation of EGFR via the proteasome, thereby reducing the levels of EGFR in the cell .

Temporal Effects in Laboratory Settings

The effects of Gefitinib-based PROTAC 3 change over time in laboratory settings. It induces degradation of EGFR with half-maximal degradation (DC50) values of 22.3 nM and 11.7 nM in HCC827 (exon 19 del) and H3255 (L858R mutation) cells, respectively . It does not induce degradation of wild-type EGFR at concentrations up to 10 μM .

Metabolic Pathways

Given its mechanism of action, it likely interacts with the ubiquitin-proteasome system, a major pathway for protein degradation in cells .

Subcellular Localization

Given its mechanism of action, it likely localizes to the cytoplasm where the ubiquitin-proteasome system is located .

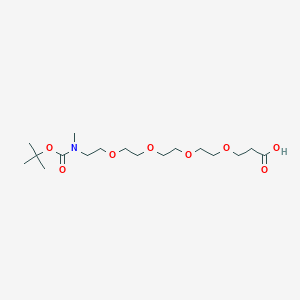

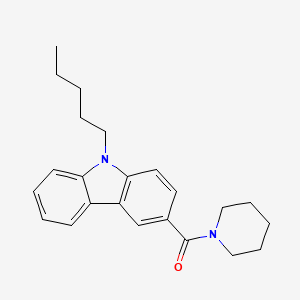

準備方法

合成経路: ゲフィチニブ系PROTAC 3は、ゲフィチニブ(FDA承認のEGFR阻害剤)をVHLリガンドにリンカーを介して結合させることで合成されます。

反応条件: 具体的な合成経路と反応条件は機密情報ですが、この化合物の設計には精密なリンカー化学が関係しています。

工業生産: 大規模な工業生産方法に関する情報は、研究指向であるため、広く入手できません。

化学反応の分析

反応: ゲフィチニブ系PROTAC 3は、酸化や還元などの典型的な化学反応は起こしません。代わりに、標的タンパク質分解のために細胞機構を利用します。

一般的な試薬と条件: この化合物の合成には、カップリング反応、保護基操作、精製工程が含まれる可能性があります。

主な生成物: 主な生成物は、細胞研究に適した、完全に組み立てられたPROTAC分子です。

科学研究への応用: this compoundは、さまざまな用途があります。

化学: 標的タンパク質分解研究の強力なツールとして役立ちます。

生物学: 研究者は、EGFRの機能と分解経路を調査するために、これを用いています。

医学: 潜在的な治療的用途には、特にEGFR駆動のがんにおけるがん治療が含まれます。

産業: 産業で直接使用されるわけではありませんが、その原理は創薬を促しています。

類似化合物との比較

独自性: ゲフィチニブ系PROTAC 3の独自性は、その特定のEGFR標的とPROTAC設計にあります。

類似化合物: 他のPROTACも存在しますが、ゲフィチニブとVHLリガンドのこの組み合わせを正確に反映したものは存在しません。

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICKHWYZMNLEPJ-TZSMONEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57ClFN7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。